REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([CH:12]=[CH:13][C:14]([OH:16])=O)=[O:11])=[CH:5][C:4]=1[C:17]([F:20])([F:19])[F:18])#[N:2].C1(C)C=CC=CC=1.C[Si](C)(C)N[Si](C)(C)C.Cl>CCOC(C)=O.[Br-].[Zn+2].[Br-].CCCCCCC>[O:16]=[C:14]1[CH:13]=[CH:12][C:10](=[O:11])[N:9]1[C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([C:17]([F:20])([F:19])[F:18])[CH:5]=1 |f:5.6.7|
|
Name
|
Compound 516A
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)NC(=O)C=CC(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.56 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
3.96 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed consecutively with saturated NaHCO3 (15 mL)
|
Type
|
ADDITION
|
Details
|
a mixture of 1:1 water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a 50 mL suspension
|
Type
|
ADDITION
|
Details
|
Heptane (125 mL) was added dropwise to this suspension with agitation
|
Type
|
FILTRATION
|
Details
|
The resulting thicker suspension was filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of 2:1 heptane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C=C1)=O)C1=CC(=C(C#N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |